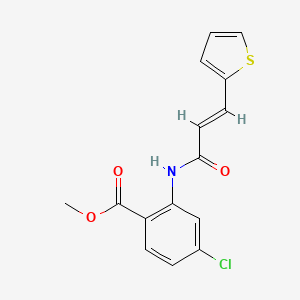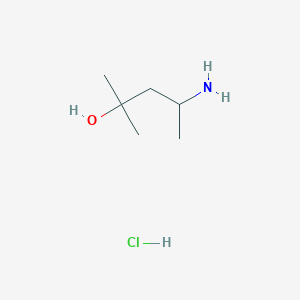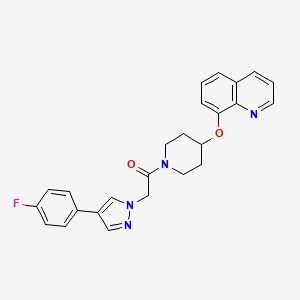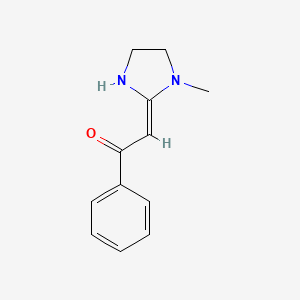
N-(4-methylphenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methylphenyl)acetohydrazide” is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.20400 . The compound is also known by other names such as N’-p-Tolyl-N-acetyl-hydrazin, 1-acetyl-2-p-tolylhydrazine, and N-acetyl-N’-tolylhydrazine .
Synthesis Analysis
The synthesis of “N-(4-methylphenyl)acetohydrazide” and its derivatives has been reported in several studies . A preparative method for producing of 3-(4′-methylphenyl)-8-methylxanthine, its 7-substituted derivatives, 3-(4′-methylphenyl)-8-methylxanthinyl-7-acetic acid, its ester, amide, hydrazide, ylidenehydrazides, and N-phenylhydrazinocarbothiamide was developed .Molecular Structure Analysis
The molecular structure of “N-(4-methylphenyl)acetohydrazide” can be represented by the InChI code: 1S/C9H12N2O/c1-7-3-5-9(6-4-7)11(10)8(2)12/h3-6H,10H2,1-2H3 . This indicates that the compound consists of a benzene ring (with a methyl group attached), linked to an acetohydrazide group.Physical And Chemical Properties Analysis
“N-(4-methylphenyl)acetohydrazide” has a density of 1.112g/cm3, a boiling point of 234.4ºC at 760 mmHg, and a flash point of 92.4ºC . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
N-(4-methylphenyl)acetohydrazide: is utilized in the synthesis of hydrazide-hydrazone derivatives, which are key intermediates in creating a variety of heterocyclic compounds . These derivatives have shown potential in synthesizing coumarin, pyridine, thiazole, and thiophene derivatives with notable antitumor activity .
Pharmaceuticals
In the pharmaceutical industry, N-(4-methylphenyl)acetohydrazide derivatives have been explored for their biological properties. They are part of the synthesis process for compounds that exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, antimalarial, and antituberculosis activities . This versatility makes them valuable for developing new medications.
Material Science
The compound has been investigated for creating organic nanoparticles (ONPs) that serve as novel inhibitors for mild steel corrosion . These ONPs have shown excellent anti-corrosion behavior, suggesting potential industrial applications in cooling water systems, pipelines, and oil production units.
Analytical Chemistry
N-(4-methylphenyl)acetohydrazide: plays a role in analytical chemistry where it may be used in the synthesis of compounds for spectral analysis. While specific applications in analytical chemistry are not detailed in the search results, the compound’s properties suggest potential use in the characterization of other chemical substances .
Agriculture
While direct applications in agriculture for N-(4-methylphenyl)acetohydrazide are not explicitly mentioned, related hydrazide compounds are part of the research for developing nanopesticides and nanofertilizers . These applications are crucial for enhancing crop protection and growth, indicating a possible research avenue for N-(4-methylphenyl)acetohydrazide .
Antitumor Activity
Hydrazide derivatives, including those related to N-(4-methylphenyl)acetohydrazide , have been synthesized and evaluated for their antitumor properties . These compounds have been tested against various cancer cell lines, showing high inhibitory effects and highlighting their potential as antitumor agents.
Propiedades
IUPAC Name |
N-(4-methylphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11(10)8(2)12/h3-6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRZVRUGWGANAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2856687.png)
![2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2856690.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2856691.png)

![Ethyl 4-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2856697.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide](/img/structure/B2856700.png)



![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2856705.png)
